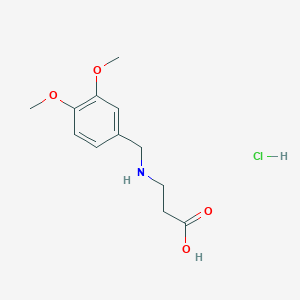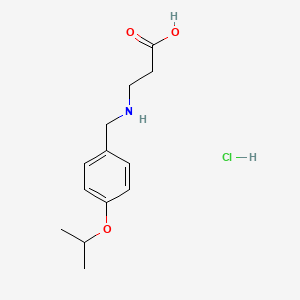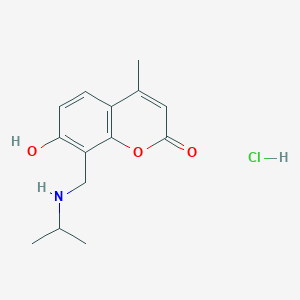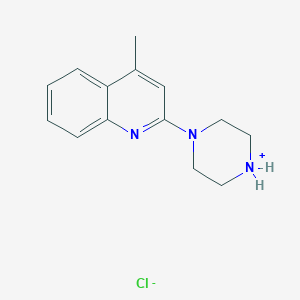![molecular formula C2H7ClN6 B7854972 [(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride](/img/structure/B7854972.png)
[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.
Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then purified and subjected to further reactions.
Final Product Formation: The intermediates are converted into the final product through a series of reactions, which may include oxidation, reduction, or substitution reactions.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Reactions are carried out in batches, with careful monitoring of temperature, pressure, and reaction time.
Continuous Processing: A continuous flow of reactants is maintained to produce the compound efficiently, often using automated systems to control the reaction parameters.
化学反応の分析
Types of Reactions: Compound “[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Compound “[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of compound “[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
Comparison with Other Compounds: Compound “[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride” can be compared with similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Known for its similar reactivity and applications in chemical synthesis.
Compound B: Shares structural similarities and is used in similar research contexts.
Compound C: Exhibits comparable biological activities and potential therapeutic uses.
Uniqueness: What sets compound “this compound” apart is its unique combination of reactivity, stability, and potential applications across various scientific disciplines. Its distinct chemical structure allows for versatile modifications and functionalizations, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6.ClH/c3-6-2-7-5-1-8(2)4;/h1H,3-4H2,(H,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKDYVIRQPVMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)N[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN=C(N1N)N[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1H-benzimidazol-2-yl(phenyl)methyl]azanium;chloride](/img/structure/B7854934.png)
![2-[2-[(2,3-Dimethoxyphenyl)methylamino]ethoxy]ethanol;hydron;chloride](/img/structure/B7854935.png)
![4,5,8-trimethylspiro[3,4-dihydro-1H-quinolin-1-ium-2,1'-cyclohexane];chloride](/img/structure/B7854938.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-ium-4-ylethanamine;chloride](/img/structure/B7854954.png)

![3-[1-(2,3-Dimethoxyphenyl)but-3-enylamino]propan-1-ol;hydron;chloride](/img/structure/B7854983.png)


